![molecular formula C10H12N2O3 B053315 4-(3-Nitrophenyl)morpholine CAS No. 116922-22-6](/img/structure/B53315.png)
4-(3-Nitrophenyl)morpholine
Overview
Description
4-(3-Nitrophenyl)morpholine is a chemical compound with the linear formula C10H12N2O3 . It has a molecular weight of 208.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of morpholines, including 4-(3-Nitrophenyl)morpholine, is a subject of much study due to their biological and pharmacological importance . The main approaches toward morpholine synthesis or functionalization include morpholine ring forming reactions or ring functionalization .Molecular Structure Analysis
The molecular structure of 4-(3-Nitrophenyl)morpholine is characterized by a morpholine ring attached to a nitrophenyl group . The morpholine ring adopts a chair conformation .Chemical Reactions Analysis
Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . It contributes to a plethora of biological activities as well as to an improved pharmacokinetic profile of such bioactive molecules .Physical And Chemical Properties Analysis
4-(3-Nitrophenyl)morpholine has a density of 1.3±0.1 g/cm3, a boiling point of 365.5±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 54.6±0.3 cm3 .Scientific Research Applications
Catalytic Degradation of Dyes
4-(3-Nitrophenyl)morpholine has been used in the catalytic degradation of phenothiazine dyes . Specifically, gold nanoparticle-decorated earth-abundant clay nanotubes were used as a catalyst for the degradation of azure B (AZB) and toluidine blue O (TBO) dyes, and also for the cleaner reduction of 4-(3-Nitrophenyl)morpholine .
Reduction of 4-(3-Nitrophenyl)morpholine
The compound has been used in the reduction process of 4-(3-Nitrophenyl)morpholine to 4-morpholinoaniline (MAN) in the sodium borohydride (NaBH4) media . This process achieved up to 97% reduction in 11 minutes, without the formation of any by-products .
Precursor in Medicinal Chemistry
4-(3-Nitrophenyl)morpholine has been widely used as a precursor in medicinal chemistry . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .
Antidiabetic Drugs: The compound has been used in the development of antidiabetic drugs .
Antimigraine Drugs: It has also been used in the fields of antimigraine drugs .
Kinase Inhibitors: The compound has been used in the development of kinase inhibitors .
Reverse Transcriptase Inhibitors: It has been used in the development of reverse transcriptase inhibitors .
Antibiotic Agents: The compound has been used in the development of antibiotic agents .
Antifungal Agents: It has been used in the development of antifungal agents .
Antimycobacterial Agents: The compound has been used in the development of antimycobacterial agents .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
Morpholine-modified agents have been reported to exhibit antibacterial activity, suggesting that they may interact with bacterial cells .
Biochemical Pathways
Morpholine derivatives have been used in the development of various drugs, including antidiabetic, antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .
Pharmacokinetics
It’s known that the thiomorpholine group serves as a replacement of the morpholine group in drug development, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .
Result of Action
Morpholine-modified agents have been reported to possess excellent bactericidal efficacy and can overcome bacterial resistance .
Action Environment
It’s known that gold nanoparticle–decorated earth-abundant clay nanotubes can act as catalysts for the degradation of phenothiazine dyes and reduction of 4-(4-nitrophenyl)morpholine .
properties
IUPAC Name |
4-(3-nitrophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)10-3-1-2-9(8-10)11-4-6-15-7-5-11/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKECFAGKGYRYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361387 | |
Record name | 4-(3-Nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)morpholine | |
CAS RN |
116922-22-6 | |
Record name | 4-(3-Nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-NITROPHENYL)MORPHOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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